molecular formula C16H10N6O2 B15005133 4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile

4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B15005133
M. Wt: 318.29 g/mol
InChI Key: VKYSNFCRAOKPNL-UHFFFAOYSA-N
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Description

4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE is a complex organic compound that features a benzimidazole moiety linked to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with a nitrobenzene derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE is unique due to its combination of a benzimidazole moiety with a nitrobenzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H10N6O2

Molecular Weight

318.29 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethylamino)-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H10N6O2/c17-7-10-5-14(15(22(23)24)6-11(10)8-18)19-9-16-20-12-3-1-2-4-13(12)21-16/h1-6,19H,9H2,(H,20,21)

InChI Key

VKYSNFCRAOKPNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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